REACTION_CXSMILES
|
Cl.BrCCCCOC1CCNCC1.[Cl:14][C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1.C(N(C(C)C)C(C)C)C>C(Cl)Cl.CCOCC>[Cl:14][C:15]1[CH:23]=[CH:22][C:18]([CH:19]=[O:20])=[CH:17][CH:16]=1 |f:0.1|
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Name
|
4-(4-Brom-butoxy)-piperidine hydrogen chloride
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
Cl.BrCCCCOC1CCNCC1
|
Name
|
|
Quantity
|
0.198 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction-mixture was stirred for 1 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 1N HCl and water
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel with EtOAc/hexane 1:1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |